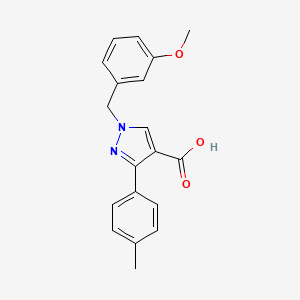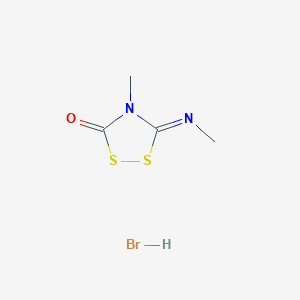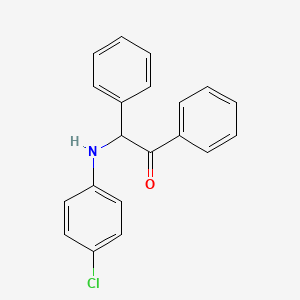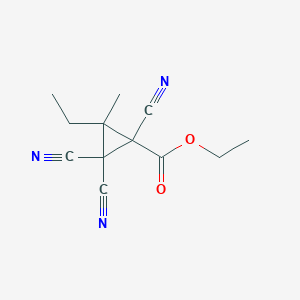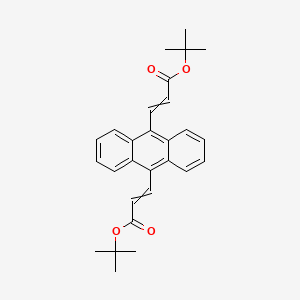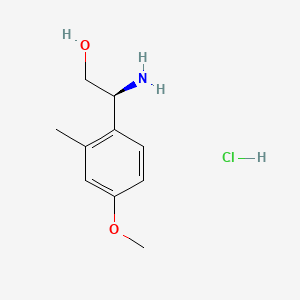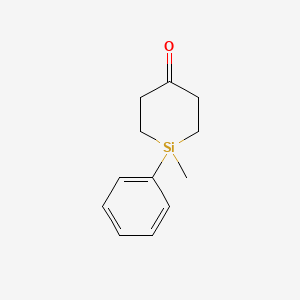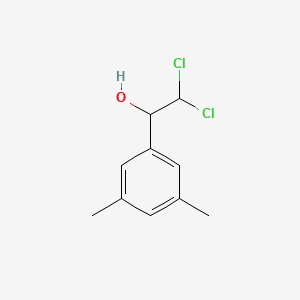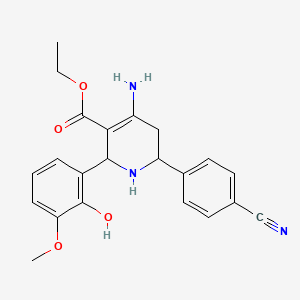
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyridine ring, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and an aldehyde, under acidic or basic conditions.
Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a halogenated phenyl group is replaced by a cyano group using a cyanide source.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Functional Group Modifications: Hydroxyl and methoxy groups are introduced through selective reactions such as hydroxylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium cyanide, potassium cyanide, or other nucleophiles.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Ethyl 4-amino-6-(4-nitrophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a nitro group instead of a cyano group.
Ethyl 4-amino-6-(4-methylphenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Ethyl 4-amino-6-(4-cyanophenyl)-2-(2-hydroxy-3-methoxy-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the cyano group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
59624-00-9 |
|---|---|
分子式 |
C22H23N3O4 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-(4-cyanophenyl)-6-(2-hydroxy-3-methoxyphenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-22(27)19-16(24)11-17(14-9-7-13(12-23)8-10-14)25-20(19)15-5-4-6-18(28-2)21(15)26/h4-10,17,20,25-26H,3,11,24H2,1-2H3 |
InChI 键 |
BEQUWOXSIVKDHA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



